p-メンタン-7-オール

概要

説明

p-Menthan-7-ol: is a monoterpenoid alcohol with the molecular formula C₁₀H₂₀O. It is a clear, colorless liquid with a fresh, soft, and clean floral odor reminiscent of magnolia, tuberose, and muguet . This compound is found naturally in plants such as Perilla frutescens and Artemisia asiatica . It is widely used in the fragrance industry due to its pleasant aroma and is also employed in various personal care and household products .

科学的研究の応用

Chemistry: p-Menthan-7-ol is used as a fragrance ingredient in fine fragrances, personal care products, and household cleaners . It is also employed as a flavoring agent in food and beverages .

Biology and Medicine: In biological research, p-Menthan-7-ol is studied for its potential antimicrobial and anti-inflammatory properties . It is also investigated for its effects on the central nervous system .

Industry: The compound is used in the production of various consumer goods, including shampoos, toilet soaps, and detergents . Its pleasant aroma makes it a popular choice in the fragrance industry .

作用機序

Target of Action

p-Menthan-7-ol, also known as 4-(1-methylethyl)cyclohexanemethanol, is a monoterpenoid . Its primary target is the Transient receptor potential cation channel subfamily M member 8 (TRPM8) . This receptor is known to be involved in the sensation of cold temperatures and cooling agents.

Mode of Action

The compound interacts with its target, the TRPM8 receptor, by acting as an agonist This means it binds to the receptor and activates it, leading to a physiological response

Biochemical Pathways

It is known that monoterpenes like p-menthan-7-ol originate through the2-C-methyl-D-erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells . Further functionalization to biologically active forms requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum .

Pharmacokinetics

Like other 8-carbon alcohols, it is only slightly soluble in water but highly soluble in many organic solvents . This suggests that it may have good bioavailability when administered in an appropriate formulation.

Result of Action

The activation of the TRPM8 receptor by p-Menthan-7-ol leads to a sensation of coolness, which is why it is used in products like air fresheners . It also has a fresh, soft, and clean floral odor that recalls the fragrance associated with the white petals and blossoms of many flowers such as magnolia, tuberose, and muguet .

準備方法

Synthetic Routes and Reaction Conditions:

Hydrogenation of Cuminaldehyde: p-Menthan-7-ol can be synthesized by the hydrogenation of cuminaldehyde (4-isopropylbenzaldehyde) using a nickel-supported catalyst.

From β-Pinene: Another synthetic route involves the use of β-pinene as a starting material.

Industrial Production Methods: Industrial production of p-Menthan-7-ol typically involves the hydrogenation of cuminaldehyde using nickel or ruthenium catalysts . This method is preferred due to its cost-effectiveness and high yield .

化学反応の分析

Types of Reactions:

Oxidation: p-Menthan-7-ol can undergo oxidation to form p-menthan-7-one.

Reduction: The compound can be reduced to form p-menthan-7-amine.

Substitution: p-Menthan-7-ol can participate in substitution reactions, such as esterification, to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are often employed in esterification reactions.

Major Products:

Oxidation: p-Menthan-7-one

Reduction: p-Menthan-7-amine

Substitution: Esters of p-Menthan-7-ol

類似化合物との比較

Menthol: Like p-Menthan-7-ol, menthol is a monoterpenoid alcohol with a minty aroma.

Limonene: Limonene is a monoterpene with a citrus scent, commonly used in cleaning products and as a solvent.

Uniqueness of p-Menthan-7-ol: p-Menthan-7-ol is unique due to its floral aroma, which sets it apart from the minty or citrus scents of similar compounds like menthol and limonene . Its versatility in both fragrance and flavor applications, along with its potential biological activities, makes it a valuable compound in various industries .

生物活性

p-Menthan-7-ol, also known as 4-(1-methylethyl)cyclohexanemethanol, is a monoterpene alcohol that has garnered attention for its diverse biological activities. This compound is characterized by its pleasant floral aroma and is utilized in various applications, including perfumery, personal care products, and as a potential therapeutic agent. This article provides an in-depth examination of the biological activity of p-Menthan-7-ol, highlighting its antimicrobial, anti-inflammatory, analgesic properties, and its interaction with biological systems.

- Chemical Formula : C₁₀H₂₀O

- Molecular Mass : Approximately 156.27 g/mol

- Stereoisomers : Exists in cis and trans forms, with the cis isomer being more desirable for fragrance applications.

p-Menthan-7-ol primarily acts as an agonist for the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) . This receptor is known for its role in mediating the sensation of coolness and pain perception. Activation of TRPM8 by p-Menthan-7-ol results in a cooling sensation, which is beneficial in topical analgesic formulations.

Antimicrobial Properties

Research indicates that p-Menthan-7-ol exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it suitable for incorporation into personal care products aimed at reducing microbial load. For instance, studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

In addition to its antimicrobial properties, p-Menthan-7-ol has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory conditions. Studies suggest that the compound can decrease the production of pro-inflammatory cytokines in vitro, indicating a promising avenue for therapeutic applications .

Analgesic Effects

The analgesic properties of p-Menthan-7-ol are linked to its action on TRPM8 receptors. By activating these receptors, it can diminish pain perception and provide relief in topical applications for conditions such as muscle soreness or arthritis .

Toxicological Profile

p-Menthan-7-ol is generally recognized as safe (GRAS) for use in cosmetics and food products. Toxicological studies indicate low toxicity levels when administered orally or dermally at typical concentrations used in consumer products. The World Health Organization has assessed it as having "no safety concern" at low levels of exposure .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Methylcyclohexanemethanol | C₇H₁₄O | Similar structure; used in fragrances; less hydrophobic |

| Cyclohexanemethanol | C₆H₁₂O | Lacks methyl substituent; found naturally in some fruits |

| Limonene | C₁₀H₁₈ | A terpene; used for flavoring; different scent profile |

| Geraniol | C₁₀H₁₈O | Floral scent; used in perfumes; higher reactivity |

p-Menthan-7-ol's unique floral aroma and stability make it particularly valuable compared to similar compounds like menthol and limonene, which have more pronounced minty or citrus scents .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of p-Menthan-7-ol against various bacterial strains. The results indicated that p-Menthan-7-ol exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5% to 2% depending on the bacterial strain tested.

Evaluation of Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory potential of p-Menthan-7-ol using an animal model of inflammation. The results showed a marked reduction in edema and inflammatory markers after treatment with p-Menthan-7-ol compared to control groups.

特性

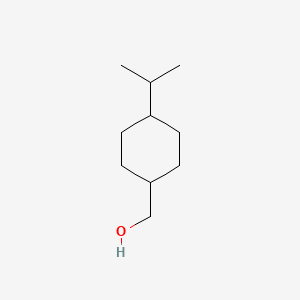

IUPAC Name |

(4-propan-2-ylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWTYGFHPHRQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051700, DTXSID20880700, DTXSID80860124 | |

| Record name | (cis-4-Isopropylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912-0.920 (20°) | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5502-75-0, 13674-19-6, 13828-37-0 | |

| Record name | p-Menthan-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthan-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Menthan-7-ol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menthan-7-ol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (cis-4-Isopropylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHAN-7-OL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-MENTHAN-7-OL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。